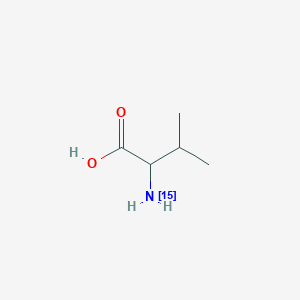
2-(3-Methoxyphenyl)furan
Vue d'ensemble
Description
2-(3-Methoxyphenyl)furan is a chemical compound with the CAS Number: 35461-93-9 and a molecular weight of 174.2 . It is a white to yellow powder or crystals or liquid . The IUPAC name for this compound is 2-(3-methoxyphenyl)furan .
Molecular Structure Analysis
The InChI code for 2-(3-Methoxyphenyl)furan is 1S/C11H10O2/c1-12-10-5-2-4-9 (8-10)11-6-3-7-13-11/h2-8H,1H3 . This indicates that the compound has a furan ring attached to a methoxyphenyl group .Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)furan is a white to yellow powder or crystals or liquid . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activity
Compounds containing structures similar to 2-(3-Methoxyphenyl)furan have been evaluated for their anticancer properties. Specifically, derivatives with methoxy groups have shown significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting potent in vitro and in vivo vascular disrupting properties (Romagnoli et al., 2015).
Anti-Tobacco Mosaic Virus Activity
Furan-2-carboxylic acids derivatives, structurally related to 2-(3-Methoxyphenyl)furan, isolated from Nicotiana tabacum roots, have shown significant anti-Tobacco mosaic virus (TMV) activity. These compounds exhibit inhibition rates comparable to positive controls and moderate inhibitory activities against human tumor cell lines (Wu et al., 2018).
Chemical Synthesis and Molecular Structure
Efficient synthesis methods for derivatives of 2-(3-Methoxyphenyl)furan have been developed, contributing to the field of organic chemistry. These methods enable the creation of compounds with potential applications in pharmaceuticals and materials science (Liao et al., 2014).
Bioactive Component in Traditional Medicine
2-(3-Methoxyphenyl)furan derivatives, such as those found in traditional Chinese medicine like Danshen, have been studied for their potential in inhibiting adipocyte differentiation and production of inflammatory adipokines, showing promise in addressing obesity-related inflammatory and metabolic diseases (Sung et al., 2010).
Novel Chemical Reactions and Syntheses
Research has focused on novel reactions involving furan derivatives, including the unexpected O-alkylation and ester migration in phenolic compounds related to 2-(3-Methoxyphenyl)furan, contributing to the understanding of chemical reactivity and synthesis techniques (Tran et al., 2013).
Safety and Hazards
The safety information for 2-(3-Methoxyphenyl)furan indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .
Relevant Papers The relevant papers for 2-(3-Methoxyphenyl)furan include studies on the synthesis, characterization, and antioxidant activity of some 2-Methoxyphenols derivatives , and a study on the theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUCRMQZRWUPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448344 | |
| Record name | 2-(3-Methoxyphenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)furan | |
CAS RN |
35461-93-9 | |
| Record name | 2-(3-Methoxyphenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)



